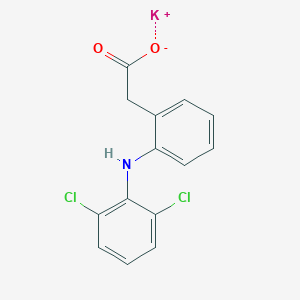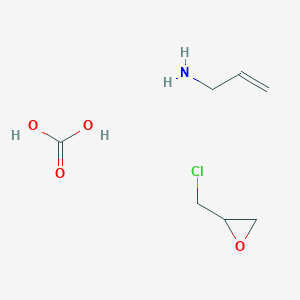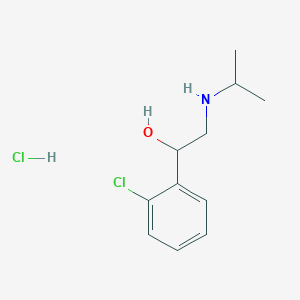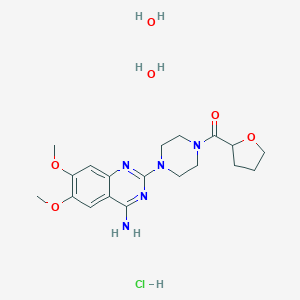
Diclofenac potassium
概要
説明
Diclofenac potassium is a benzeneacetic acid derivative . It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve mild to moderate pain and swelling from various conditions such as headache, dental pain, menstrual cramps, and muscle aches . It is available as immediate-release tablets of 50 mg for oral administration .
Synthesis Analysis
Diclofenac, a potent anti-inflammatory agent, was prepared by acid-catalyzed cyclization of N-(2,6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or of α-chloro-N-(2,6-dichlorophenyl)-α-(methylthio) acetanilide followed by desulfurization and hydrolysis of the resultant 1-(2,6-dichlorophenyl)-3-(methylthio) oxindole .
Molecular Structure Analysis
The molecular formula of Diclofenac potassium is C14H10Cl2KNO2 . Its molecular weight is 334.24 . The chemical name is 2-[(2,6-dichlorophenyl)amino] benzeneacetic acid, monopotassium salt .
Chemical Reactions Analysis
Diclofenac potassium has been found to have high reactivity in industrial disposal . It undergoes photocatalytic oxidation with TiO2 illuminated with UV-A light under constant flow of pure oxygen .
Physical And Chemical Properties Analysis
Diclofenac potassium is a white to off-white or slightly yellowish crystalline powder . It is slightly hygroscopic and is freely soluble in methanol; soluble in alcohol; sparingly soluble in water; slightly soluble in acetone .
科学的研究の応用
Sports Injury Management
Diclofenac potassium (DK) is formulated into gels for the treatment of sports injuries. A study evaluated the efficacy of DK gels at concentrations of 6%, 4%, and 2% with and without phonophoresis—a technique using ultrasound to enhance the delivery of topically applied drugs . The results indicated significant relief in pain and disability, suggesting that DK gel, especially when used with phonophoresis, can be an effective treatment for sports-related injuries.
Nanoemulsion for Enhanced Drug Delivery
Research into the formulation of DK as a nanoemulsion has shown promising results for improving drug delivery. Nanoemulsions can increase the effectiveness of drug therapy by reducing the particle size to the nanometer range, which enhances absorption. This application is particularly beneficial for drugs like DK, which have low solubility and stability in water .
Rapid Pain Relief
DK is available in various forms, including immediate-release tablets, liquid-filled soft gel capsules, and powder for oral solution. These formulations are associated with faster absorption and a rapid onset of pain relief, making DK a valuable option for acute pain management .
Osteoarthritis and Rheumatoid Arthritis Treatment
DK is therapeutically used for the relief of signs and symptoms of osteoarthritis and rheumatoid arthritis. Its anti-inflammatory properties make it a common choice for managing the chronic pain associated with these conditions .
Primary Dysmenorrhea Treatment
DK is utilized in the treatment of primary dysmenorrhea, providing relief from menstrual cramps. Its effectiveness in pain management during menstruation makes it a go-to medication for many individuals experiencing this type of pain .
作用機序
Target of Action
The primary targets of diclofenac potassium are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac potassium works by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain . Diclofenac potassium is known to inhibit COX-2 with greater potency than COX-1, which reduces the risk of side effects associated with the inhibition of COX-1 .
Biochemical Pathways
The inhibition of COX enzymes by diclofenac potassium affects the synthesis of prostanoids such as prostaglandin-E2 (PGE2), prostacyclins, and thromboxanes . These are essential components of the inflammatory and nociceptive response . The reduction in these prostanoids leads to a decrease in inflammation and pain signaling .
Pharmacokinetics
Diclofenac potassium exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After oral administration, diclofenac is 100% absorbed . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Diclofenac is metabolized in the liver, and the metabolites are excreted via the kidneys .
Result of Action
The inhibition of prostaglandin synthesis by diclofenac potassium results in reduced inflammation and pain. On a molecular level, this involves the reduction of PGE2 and other prostanoids involved in inflammation and pain signaling . On a cellular level, the reduction in these prostanoids leads to a decrease in the sensitization of afferent nerves, which in turn reduces pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diclofenac potassium. For instance, the presence of other medications can interact with diclofenac, potentially altering its effectiveness . Additionally, the drug’s action can be influenced by the patient’s hydration status, age, and presence of kidney disease . Furthermore, the pH of the environment can affect the ionization state of diclofenac, potentially influencing its absorption and distribution .
Safety and Hazards
Diclofenac potassium can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . It may also cause stomach or intestinal bleeding, which can be fatal .
特性
IUPAC Name |
potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOIWWTXOCYKR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15307-86-5 (Parent) | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30165212 | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac potassium | |
CAS RN |
15307-81-0 | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4D5UA6CB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diclofenac Potassium exert its analgesic, anti-inflammatory, and antipyretic effects?
A1: Diclofenac Potassium primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. By inhibiting COX, Diclofenac Potassium effectively reduces the production of prostaglandins, thereby alleviating these symptoms.
Q2: What is the molecular formula and weight of Diclofenac Potassium?
A2: The molecular formula of Diclofenac Potassium is C14H10Cl2KNO2, and its molecular weight is 334.24 g/mol.
Q3: What spectroscopic techniques are commonly employed to characterize Diclofenac Potassium?
A3: Researchers utilize a range of spectroscopic methods, including UV-Spectrophotometry, HPLC (High-Performance Liquid Chromatography), and HPTLC (High-Performance Thin Layer Chromatography) to analyze and quantify Diclofenac Potassium in various matrices. [, , , , , , , , ]
Q4: How does the stability of Diclofenac Potassium vary under different storage conditions?
A4: Studies have assessed the stability of Diclofenac Potassium formulations under various stress conditions like hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation. [] These studies guide the development of stable formulations with appropriate packaging and storage recommendations.
Q5: What formulation strategies have been explored to enhance the bioavailability of Diclofenac Potassium?
A5: Researchers have investigated various approaches, including the development of solid dispersions, [, ] microspheres, [, ] nanoemulsions, [] ethosomes, [] and transdermal patches, [, , ] to improve the solubility, dissolution rate, and ultimately, the bioavailability of Diclofenac Potassium.
Q6: What is the rationale behind developing fast-disintegrating tablets (FDTs) of Diclofenac Potassium?
A6: FDTs aim to improve patient compliance and potentially enhance the onset of action by disintegrating rapidly in the oral cavity, allowing for faster absorption. []
Q7: How does the pharmacokinetic profile of Diclofenac Potassium differ between various formulations?
A7: Studies comparing the pharmacokinetics of Diclofenac Potassium liquid-filled soft gelatin capsules (DPSGC) with conventional tablets revealed a shorter time to peak plasma concentration (Tmax) and higher peak plasma concentration (Cmax) for the DPSGC formulation. [, ] This suggests faster and potentially more consistent absorption with the novel formulation.
Q8: What is the clinical significance of the rapid absorption of certain Diclofenac Potassium formulations?
A8: Rapidly absorbed formulations are particularly beneficial in clinical settings where fast pain relief is desired, such as in acute migraine or post-operative pain management. [, , , ]
Q9: What animal models are commonly used to evaluate the analgesic efficacy of Diclofenac Potassium?
A9: The hot plate method in rats is frequently employed to assess the analgesic properties of Diclofenac Potassium formulations. [] This model measures the latency of the animal to withdraw its paw from a hot surface, indicating pain relief.
Q10: How does the efficacy of Diclofenac Potassium compare to other NSAIDs in clinical trials for specific indications?
A10: Several clinical trials have compared the efficacy of Diclofenac Potassium to other NSAIDs like aspirin, piroxicam, tenoxicam, and etodolac in managing pain and inflammation associated with various conditions. [, , , ] The results vary depending on the specific indication, dosage regimen, and patient population studied.
Q11: What are some strategies being explored to minimize the gastrointestinal side effects associated with Diclofenac Potassium?
A11: Efforts are focused on developing formulations that bypass the gastrointestinal tract, such as transdermal patches, [, , ] to reduce the risk of gastrointestinal irritation and ulceration. Additionally, co-administration with antacids has been explored to mitigate this side effect. []
Q12: How are analytical methods for Diclofenac Potassium validated to ensure accuracy and reliability?
A12: Validation of analytical methods, including spectrophotometric and chromatographic techniques, is crucial to ensure the accuracy, precision, linearity, and specificity of the methods used to quantify Diclofenac Potassium in various matrices. [, , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)








